molecular formula C33H32NOPS B8197553 (R)-N-[(S)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B8197553
M. Wt: 521.7 g/mol
InChI Key: ZEKRYLFTCRWHOG-NBWQQBAWSA-N
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Description

®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various organic synthesis reactions. Its unique structure allows for high stereoselectivity, which is crucial in producing enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves several steps. One common method includes the coupling of a chiral sulfinamide with a phosphine-containing naphthyl derivative. The reaction typically requires a base, such as triethylamine, and a coupling agent, like DCC (dicyclohexylcarbodiimide), under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired enantiomeric excess and chemical purity .

Chemical Reactions Analysis

Types of Reactions

®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group results in the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure products, which are essential in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine

The compound’s ability to form stable metal complexes makes it valuable in medicinal chemistry for the development of metal-based drugs. It is also used in the study of enzyme mechanisms and the design of enzyme inhibitors .

Industry

In the industrial sector, this compound is employed in the production of high-value chemicals and materials. Its role in catalysis helps improve the efficiency and selectivity of various chemical processes .

Mechanism of Action

The mechanism of action of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with transition metals to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances the stereoselectivity of the reaction. The phosphine and sulfinamide groups play crucial roles in stabilizing the metal center and directing the reaction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its combined phosphine and sulfinamide functionalities, which provide enhanced stability and selectivity in catalytic reactions. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in asymmetric synthesis .

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKRYLFTCRWHOG-NBWQQBAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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